
LYN-1604
描述
LYN1604 is a novel small molecule that acts as an activator of UNC-51-like kinase 1 (ULK1). It has been primarily studied for its potential therapeutic effects in triple-negative breast cancer (TNBC). The compound induces cell death through mechanisms involving autophagy and apoptosis, making it a promising candidate for cancer therapy .
准备方法
合成路线和反应条件
LYN1604 的合成涉及多个步骤,包括关键中间体的形成及其后续反应。详细的合成路线是专有的,通常涉及使用有机溶剂、催化剂和特定的反应条件来获得所需的产品。 该化合物通常使用重结晶或色谱等技术进行纯化,以确保高纯度 .
工业生产方法
LYN1604 的工业生产可能涉及扩大实验室合成工艺。这包括优化大批量反应条件,确保质量一致,并实施严格的质量控制措施。 使用自动化反应器和连续流动系统可以提高生产过程的效率和可扩展性 .
化学反应分析
反应类型
LYN1604 会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。
还原: 还原反应可以改变分子内的官能团。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和亲核试剂等试剂用于取代反应
主要产品
由这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生羟基化或酮衍生物,而还原可以产生醇或胺 .
科学研究应用
LYN1604 具有广泛的科学研究应用,包括:
化学: 用作研究 ULK1 的激活及其下游效应的工具化合物。
生物学: 研究其在诱导癌细胞自噬和凋亡中的作用。
医学: 作为治疗三阴性乳腺癌的潜在治疗剂进行探索。
工业: 药物开发和癌症研究中的潜在应用 .
作用机制
LYN1604 通过激活 ULK1 发挥作用,ULK1 是一种参与自噬起始的关键激酶。ULK1 的激活导致形成 ULK 复合物 (ULK1-mATG13-FIP200-ATG101),这对自噬诱导至关重要。此过程涉及细胞成分的降解,导致细胞死亡。 此外,LYN1604 通过激活 caspase3 和其他凋亡途径诱导凋亡 .
相似化合物的比较
类似化合物
JNJ-1013: 另一种诱导凋亡的化合物。
3BDO: 以其在自噬和 mTOR 抑制中的作用而闻名。
人参皂苷 Rg1: 参与凋亡和 β-淀粉样蛋白调节
LYN1604 的独特性
LYN1604 由于其对 ULK1 的强效激活及其在诱导自噬和凋亡方面的双重作用而具有独特性。 这种双重机制使其在靶向癌细胞方面特别有效,尤其是在三阴性乳腺癌中,其他治疗方法可能不太有效 .
生物活性
LYN-1604 is a small molecule identified as a potent agonist of UNC-51-like kinase 1 (ULK1), which plays a crucial role in the regulation of autophagy and cell death. This compound has garnered attention for its potential therapeutic applications, particularly in treating triple-negative breast cancer (TNBC). This article delves into the biological activities of this compound, highlighting its mechanisms of action, efficacy, and research findings.
This compound primarily functions by activating ULK1, which is pivotal in initiating autophagy. The compound's mechanism involves several key interactions and pathways:
- Activation of ULK1 : this compound binds to specific residues in the ULK1 activation site (LYS50, LEU53, TYR89), leading to its activation. The effective concentration (EC50) for ULK1 activation is approximately 18.94 nM , indicating its potency as an agonist .
- Induction of Autophagy : Upon treatment with this compound, cells exhibit increased autophagic activity, as evidenced by the upregulation of autophagy markers such as Beclin-1 and the conversion of LC3-I to LC3-II. The compound also enhances the degradation of p62, a protein associated with autophagic flux .
- Cell Death Pathways : this compound induces cell death through both autophagic and apoptotic pathways. This process involves key proteins such as ATF3, RAD21, and caspase-3, which are implicated in the cellular response to stress and damage .
Efficacy in Cancer Models
The biological activity of this compound has been extensively studied in various cancer models, particularly focusing on TNBC due to the downregulation of ULK1 observed in these cancers.
In Vitro Studies
Research indicates that this compound effectively induces cell death in TNBC cell lines such as MDA-MB-231. The following table summarizes key findings from these studies:
In Vivo Studies
In vivo experiments have demonstrated promising results for this compound in tumor models. The compound showed significant antitumor effects by targeting ULK1-modulated pathways, suggesting its potential utility as a novel therapeutic agent for TNBC .
Case Studies and Clinical Implications
While clinical data on this compound remain limited due to its status as a preclinical candidate, several studies have highlighted its potential:
- Preclinical Models : In animal models, this compound has been shown to reduce tumor growth significantly when administered at therapeutic doses. The modulation of ULK1 activity appears to enhance the efficacy of conventional therapies .
- Combination Therapies : Preliminary findings suggest that combining this compound with other chemotherapeutic agents may yield synergistic effects, enhancing overall treatment outcomes for patients with resistant forms of breast cancer .
属性
IUPAC Name |
2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43Cl2N3O2/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNVYWLKGWAELS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。